N-(2-bromophenyl)thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C11H8BrNOS |
|---|---|
Molecular Weight |
282.16 g/mol |
IUPAC Name |
N-(2-bromophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8BrNOS/c12-8-4-1-2-5-9(8)13-11(14)10-6-3-7-15-10/h1-7H,(H,13,14) |
InChI Key |
WZGIIEPVIPGJHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of N-(2-bromophenyl)thiophene-2-carboxamide with key analogues, focusing on substituent effects, biological activities, and physicochemical properties.
Table 1: Comparison of Structural Analogues
Key Observations:
- Antiviral Activity : N-(4-Bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide () demonstrates that bromine substitution enhances antiviral potency, though bulky substituents may reduce efficacy compared to smaller halogens (e.g., fluorine) .
- Halogen Effects: The 2-bromophenyl group in this compound likely improves lipophilicity and target binding compared to non-halogenated analogs, as seen in acetamide derivatives () .
- Structural Flexibility : The thiophene-carboxamide core allows diverse N-substitutions (e.g., pyridinylmethyl, aryl groups), with hydrogen bonding (e.g., N–H⋯N interactions in ) stabilizing crystal structures .
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